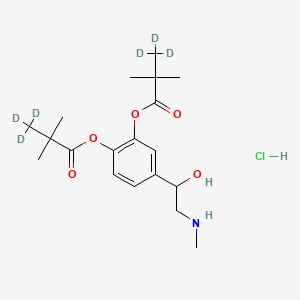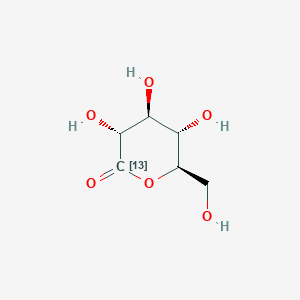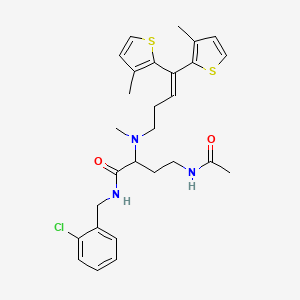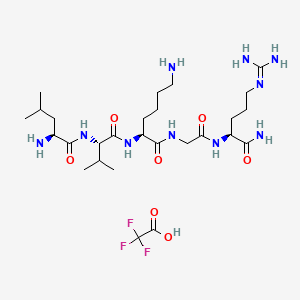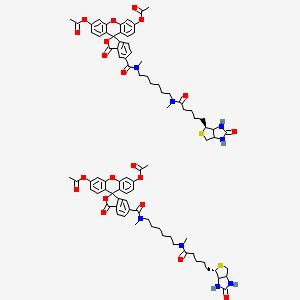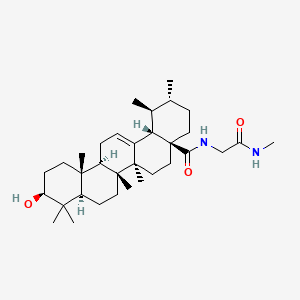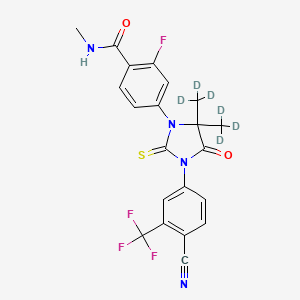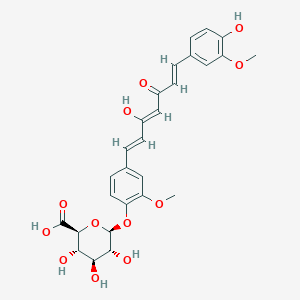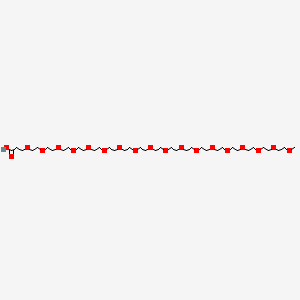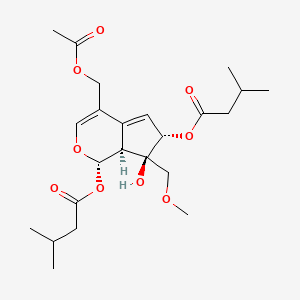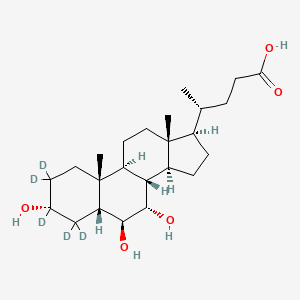
alpha-Muricholic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Muricholic Acid-d5: is a deuterated form of alpha-Muricholic Acid, a primary bile acid predominantly found in rodents. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C24H35D5O5, and it plays a significant role in various metabolic processes and signaling interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Muricholic Acid-d5 involves the incorporation of deuterium into the alpha-Muricholic Acid molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through techniques such as chromatography to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Muricholic Acid-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Alpha-Muricholic Acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of bile acid synthesis and metabolism due to its stable isotopic label.
Biology: Employed in investigations of metabolic pathways and signaling interactions involving bile acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic and metabolic profiles .
Mecanismo De Acción
The mechanism of action of alpha-Muricholic Acid-d5 involves its interaction with various molecular targets and pathways. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. It also interacts with nuclear receptors such as the farnesoid X receptor, regulating the expression of genes involved in bile acid synthesis and metabolism. The deuterium substitution may affect the compound’s pharmacokinetic and metabolic properties, potentially leading to altered biological activity .
Comparación Con Compuestos Similares
Alpha-Muricholic Acid-d5 can be compared with other similar compounds, such as:
Alpha-Muricholic Acid: The non-deuterated form, which is the most abundant primary bile acid in rodents.
Beta-Muricholic Acid: Another primary bile acid with a different hydroxyl group configuration.
Gamma-Muricholic Acid (Hyocholic Acid): A bile acid with a unique hydroxylation pattern.
Omega-Muricholic Acid: A bile acid found in conventional mice with a normal microbiome
Uniqueness: The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in scientific research. The stable isotopic label allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in various fields of research .
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1/i8D2,12D2,14D |
Clave InChI |
DKPMWHFRUGMUKF-DPNNYSDMSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
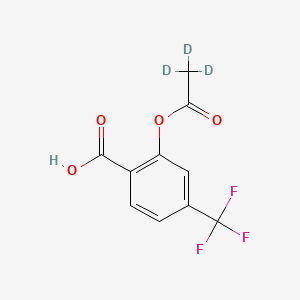
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
